molecular formula C27H23N5O B15022046 5-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

5-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

Cat. No.: B15022046
M. Wt: 433.5 g/mol
InChI Key: DTIBEYXKOIHUPZ-UHFFFAOYSA-N
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Description

5-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a quinazoline moiety, along with methoxyphenyl and phenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and quinazoline intermediates under specific conditions. For instance, the reaction of 2-chloromethyl-4-methyl-quinazoline with a pyrazole derivative in the presence of a base can yield the desired compound . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or metal-catalyzed reactions .

Chemical Reactions Analysis

5-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like tetrahydrofuran, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

5-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

5-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H23N5O

Molecular Weight

433.5 g/mol

IUPAC Name

5-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C27H23N5O/c1-18-16-25-22-10-6-7-11-24(22)28-27(32(25)29-18)23-17-31(20-8-4-3-5-9-20)30-26(23)19-12-14-21(33-2)15-13-19/h3-17,27-28H,1-2H3

InChI Key

DTIBEYXKOIHUPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CN(N=C4C5=CC=C(C=C5)OC)C6=CC=CC=C6

Origin of Product

United States

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